molecular formula C13H15N3O2 B1436335 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole CAS No. 1803582-77-5

1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole

Cat. No.: B1436335
CAS No.: 1803582-77-5
M. Wt: 245.28 g/mol
InChI Key: AZMCQWDHAIPSQE-UHFFFAOYSA-N
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Description

1-[1-(2-Methylphenyl)-2-nitropropyl]-1H-pyrazole is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a 2-nitropropyl group and a 2-methylphenyl group

Preparation Methods

The synthesis of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole typically involves the reaction of 2-methylphenylhydrazine with 2-nitropropane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(2-Methylphenyl)-2-nitropropyl]-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(2-Methylphenyl)-2-nitropropyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

1-[1-(2-Methylphenyl)-2-nitropropyl]-1H-pyrazole can be compared with other similar compounds, such as:

    1-[1-(2-Methylphenyl)-2-aminopropyl]-1H-pyrazole: This compound is similar but has an amino group instead of a nitro group, leading to different chemical and biological properties.

    1-[1-(2-Methylphenyl)-2-hydroxypropyl]-1H-pyrazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[1-(2-methylphenyl)-2-nitropropyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-6-3-4-7-12(10)13(11(2)16(17)18)15-9-5-8-14-15/h3-9,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMCQWDHAIPSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)[N+](=O)[O-])N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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